molecular formula C7H3I2NO B1672095 Ioxynil CAS No. 1689-83-4

Ioxynil

Cat. No.: B1672095
CAS No.: 1689-83-4
M. Wt: 370.91 g/mol
InChI Key: NRXQIUSYPAHGNM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ioxynil, also known as 4-Hydroxy-3,5-diiodobenzonitrile, primarily targets the Photosystem II in plants . It also interacts with thyroid hormone (TH) response genes such as thyroid hormone receptor β (Thrb) and thyroid hormone-induced basic leucine zipper protein (Thibz) in certain organisms .

Mode of Action

This compound is a selective, systemic herbicide with contact action . It acts by inhibiting photosynthesis at Photosystem II . In organisms, it suppresses thyroid hormone-induced activation of transcriptional elongation mediated by histone modifications and RNA Polymerase II phosphorylation .

Biochemical Pathways

The compound affects the photosynthetic electron transport chain in plants by inhibiting Photosystem II . In organisms, it influences the histone and RNA Polymerase II modifications involved in early and progressive stages of RNA Polymerase II transcriptional elongation in direct TH-response genes .

Pharmacokinetics

It is known to be moderately mobile in the environment

Result of Action

This compound’s inhibition of Photosystem II disrupts the photosynthetic process in plants, leading to their death . In organisms, it reduces the amounts of gene transcripts and suppresses the thyroid hormone-induced modifications of histones and RNA Polymerase II .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moderately mobile in the environment . Its effectiveness can also be influenced by the presence of other compounds and the physiological state of the target organisms

Biochemical Analysis

Biochemical Properties

Ioxynil interacts with various enzymes and proteins. It has been found to disrupt the thyroid hormone (TH) pathway by affecting histone and RNA polymerase II (RNAPII) modifications in direct TH-response genes . This interaction influences the early and progressive stages of RNAPII transcriptional elongation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress thyroid hormone-induced activation of transcriptional elongation mediated by histone modifications and RNA polymerase II phosphorylation . This suppression influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It affects TH-induced histone and RNAPII modifications, which are involved in early and progressive stages of RNAPII transcriptional elongation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound, this compound octanoate, and their relevant soil metabolites were demonstrated to decline rapidly in soil

Metabolic Pathways

This compound is involved in various metabolic pathways. A study has shown insights into the microbial degradation pathways of this compound

Transport and Distribution

This compound is considered as a fat-soluble residue

Preparation Methods

Ioxynil can be synthesized through several routes. One common method involves the reaction of 4-hydroxybenzaldehyde with iodine, followed by a reaction with hydroxylamine and acetic anhydride . Another method involves the direct reaction of 4-hydroxybenzonitrile with iodine . Industrial production of this compound typically involves large-scale synthesis using these or similar methods to ensure high yield and purity.

Chemical Reactions Analysis

Ioxynil undergoes various chemical reactions, including reduction and substitution. The reduction of this compound involves the cleavage of the carbon-halogen bond, which is a common process in the electrochemistry of halogenated aromatic compounds . This reaction is complicated by the presence of two iodine substituents and self-protonation equilibrium . Common reagents used in these reactions include reducing agents and electrochemical methods. The major products formed from these reactions are typically dehalogenated derivatives of this compound.

Scientific Research Applications

Ioxynil has several scientific research applications. In chemistry, it is used to study the mechanisms of halogenated aromatic compound reactions. In biology, this compound is used to investigate the effects of herbicides on plant physiology and biochemistry. In medicine, research has focused on its potential endocrine-disrupting effects, particularly its impact on thyroid hormone activity . Industrially, this compound is used as a herbicide to control broadleaf weeds in various crops, enhancing agricultural productivity .

Comparison with Similar Compounds

Ioxynil is similar to other nitrile herbicides, such as bromoxynil and chloroxynil. . this compound is unique due to its diiodo substitution, which affects its chemical reactivity and environmental persistence. Compared to bromoxynil and chloroxynil, this compound has a higher molecular weight and different solubility properties, influencing its application and effectiveness as a herbicide .

Properties

IUPAC Name

4-hydroxy-3,5-diiodobenzonitrile
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InChI

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
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InChI Key

NRXQIUSYPAHGNM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C#N
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Molecular Formula

C7H3I2NO
Record name IOXYNIL
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Related CAS

2961-62-8 (hydrochloride salt)
Record name Ioxynil [BSI:ISO]
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DSSTOX Substance ID

DTXSID8022161
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Molecular Weight

370.91 g/mol
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Physical Description

Colorless odorless solid; [ICSC] Technical product is cream solid; Decomposed by sunlight and ultraviolet light; [HSDB] Powder; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS.
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Boiling Point

Sublimes at circa 140 °C/0.1 mm Hg
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Solubility

SOLUBILITY IN WATER @ 20-25 °C: 22% /LITHIUM SALT/; 14% /SODIUM SALT/; 10.7% /POTASSIUM SALT/, SOLUBILITY IN WATER: 0.005% @ 20 °C; IN CYCLOHEXANONE: 14%; IN DIMETHYLFORMAMIDE: 74%, SLIGHTLY SOL IN CHLOROFORM; SOL IN ETHER, AT 25 °C: IN ACETONE MORE THAN 10 G/100 ML; IN BENZENE 1.1 G/100 ML; IN CARBON TETRACHLORIDE 0.14 G/100 ML; IN METHANOL 3.3 G/100 ML; IN WATER 130 PPM, In water 50 mg/l (25 °C). In acetone 70, ethanol, methanol 20, cyclohexanone 140, tetrahydrofuran 340, dimethylformamide 740, chloroform 10, carbon tetrachloride <1 (all in g/l, 25 °C), Solubility in water: none
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Vapor Pressure

0.00000014 [mmHg], Vapor pressure: 2.77X10-5 mm Hg at 105 °C /Octanoate/, Less than 1 mPa at 20 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

/Ioxynil is a/ highly active uncoupler of oxidative phosphorylation in plants & animals & inhibitor of photoreduction and photophosphorylation reactions in chloroplasts. ...higher concn of ioxynil ... also inhibit electron transport in isolated mitochondria and chloroplasts. ... Indirect evidence suggests that ioxynil ... causes a rapid and severe alteration in the energy balance of the plant cell. ... Levels of ATP were reduced 90% in excised soybean hypocotyls when compared to controls 3 hr after treatment with high concn (2X10-4 M) of ioxynil. ... The hormonal control of proteolytic and amylolytic enzyme activity in germinating seeds has been studied extensively. The studies indicate that ... ioxynil may either interfere with the development or transport of cytokinin & gibberellin hormones, or may interfere with the biosynthetic processes leading to enzyme formation., Acts by inhibition of the second light reaction of photosynthesis..., The herbicide ... ioxynil ... inhibited energy dependent Ca(2)+ uptake in plant (maize, zucchini) mitochondria at a concn where /it/ did not inhibit ADP phosphorylation and did not interfere with tubulin polymerization. A common mechanism of action of /this herbicide/ is probably the inhibition of the regulation of cytoplasmic free Ca(2)+ concn which may in turn lead to many physiological malfunctions.
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Color/Form

Colorless crystalline solid

CAS No.

1689-83-4
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Melting Point

212-213 °C, CREAM POWDER; FAINT PHENOLIC ODOR; MELTING POINT: 200 °C /TECHNICAL PRODUCT/
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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